

Elesclomol Sodium: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Elesclomol sodium*

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An In-depth Analysis of Clinical Trials and Mechanisms of Action

Elesclomol sodium, a first-in-class investigational drug, has been the subject of numerous clinical trials, primarily as a chemosensitizing agent in combination with chemotherapy.[1][2] Its unique mechanism of action, centered on the induction of oxidative stress within cancer cells, has garnered significant interest in the scientific community.[3] This guide provides a comprehensive comparison of key clinical trial data, details of experimental protocols, and an exploration of the signaling pathways involved in elesclomol's anti-cancer activity.

Quantitative Analysis of Key Clinical Trials

Elesclomol has been evaluated in various clinical settings, most notably in combination with paclitaxel for the treatment of metastatic melanoma.[1][4] While a pivotal Phase III trial (SYMMETRY) did not meet its primary endpoint of improved progression-free survival (PFS) in an unselected patient population, subgroup analyses revealed a potential benefit in patients with normal baseline lactate dehydrogenase (LDH) levels.[4] High LDH levels are often associated with tumor hypoxia, a condition that may diminish elesclomol's efficacy.[1][5]

Clinical Trial Identifier	Phase	Conditions	Treatment Arms	Key Outcomes
NCT00088114	I	Refractory Solid Tumors	Elesclomol + Paclitaxel	The combination was well-tolerated, with a toxicity profile similar to paclitaxel alone. Partial responses were observed in patients with Kaposi's sarcoma and ovarian cancer. [1]
Phase II (Metastatic Melanoma)	II	Stage IV Metastatic Melanoma	Elesclomol + Paclitaxel vs. Paclitaxel alone	The combination significantly improved median PFS compared to paclitaxel alone (doubled the duration). [1]

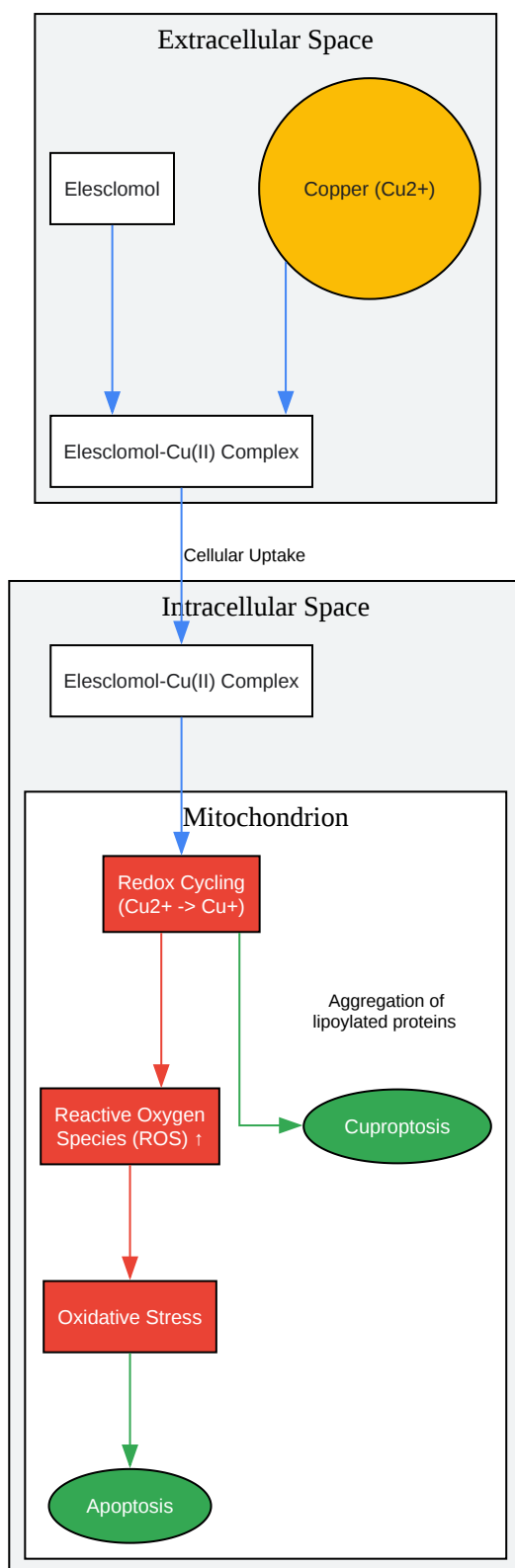
NCT00522834 (SYMMETRY)	III	Advanced Melanoma (chemotherapy- naive)	Elesclomol + Paclitaxel vs. Paclitaxel alone	The study did not meet its primary PFS endpoint in the overall population. A prospectively defined subgroup of patients with normal baseline LDH showed a statistically significant improvement in median PFS.[4]
NCT00888615	II	Platinum- Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer	Elesclomol + Weekly Paclitaxel	The combination was well-tolerated but did not demonstrate a significant increase in the objective response rate compared to historical controls.[5]

Mechanism of Action: Inducing Targeted Oxidative Stress

Elesclomol's primary mechanism of action involves the induction of mitochondrial oxidative stress.[1][3] It acts as a copper ionophore, binding to extracellular copper (Cu(II)) and facilitating its transport into cancer cells. Inside the cell, the elesclomol-copper complex is reduced, leading to the generation of reactive oxygen species (ROS). Cancer cells, which often have higher baseline levels of oxidative stress compared to normal cells, are pushed beyond a critical threshold, leading to apoptosis (programmed cell death).[1][3]

A more recently understood aspect of elesclomol's activity is its ability to induce cuproptosis, a form of copper-dependent cell death.^{[6][7]} This process is linked to the aggregation of lipoylated mitochondrial enzymes.^[6]

Below is a diagram illustrating the proposed signaling pathway of elesclomol.



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Caption: Proposed mechanism of action for elesclomol.

Experimental Protocols: A Look at the SYMMETRY Phase III Trial

To provide insight into the clinical application of elesclomol, the methodology of the SYMMETRY trial (NCT00522834) is outlined below.^[4]

Study Design: A randomized, double-blind, placebo-controlled Phase III clinical trial.

Patient Population: 651 patients with chemotherapy-naïve, advanced (Stage IV) melanoma.

Treatment Regimen:

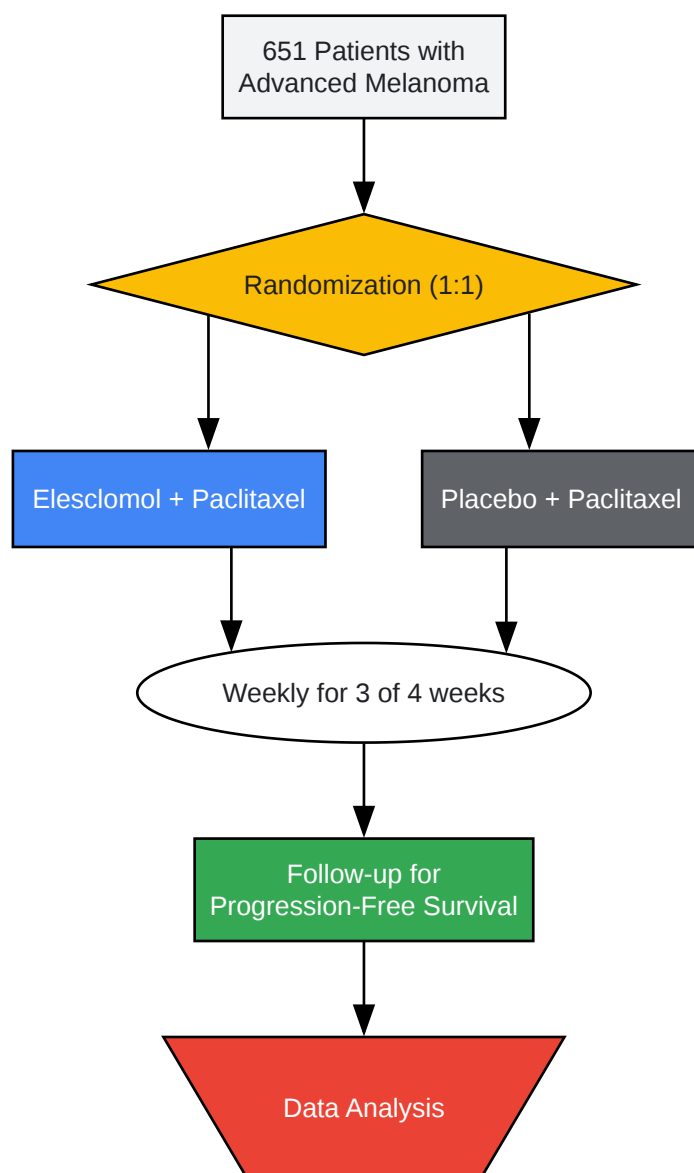
- **Experimental Arm:** Elesclomol (213 mg/m²) administered intravenously in combination with paclitaxel (80 mg/m²).
- **Control Arm:** Placebo in combination with paclitaxel (80 mg/m²).
- **Administration Schedule:** Treatments were administered weekly for three out of every four weeks.

Stratification Factors:

- Prior systemic treatment
- M1 subclass (site of distant metastasis)
- Baseline lactate dehydrogenase (LDH) levels

Primary Endpoint: Progression-free survival (PFS).

Below is a workflow diagram of the SYMMETRY clinical trial.



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Caption: Workflow of the SYMMETRY Phase III clinical trial.

Concluding Remarks

While elesclomol has not yet achieved regulatory approval, the clinical trial data, particularly the subgroup analyses, suggest a potential therapeutic niche. The evolving understanding of its mechanism, including the induction of cuproptosis, may open new avenues for research and clinical development.[2][7] Future studies could focus on patient populations with normal LDH levels or explore combination therapies that target cellular metabolic pathways to enhance elesclomol's efficacy.[8]

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